Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth

Organobismuth chemistry Coordination complex Pharmaceutical raw material identity

The bismuth camphocarboxylate family suffers from multiple CAS registrations (58034-29-0, 4154-53-4, 18530-30-8) sharing identical molecular formulas but differing in coordination chemistry-leading to altered solubility, dissolution, and bioavailability. For formulation scientists developing rectal suppository generics or researching lymphatic transport, sourcing the correct structural variant is critical. - **Structural certainty:** This specific dinuclear Bi(III) complex with 2-oxobornane-3-carboxylate ligands matches reference standard requirements. - **Application niche:** Enables bioequivalence studies for Bismutal®-type products and quantitative structure-lymphatic transport research (QS-LTR). - **Supply:** Available as a research standard; analytical characterization data provided upon request.

Molecular Formula C33H46Bi2O11
Molecular Weight 1036.7 g/mol
CAS No. 58034-29-0
Cat. No. B12681028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyoxy(2-oxobornane-3-carboxylato)dibismuth
CAS58034-29-0
Molecular FormulaC33H46Bi2O11
Molecular Weight1036.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2C(=O)O[Bi](OC(=O)C3C4CCC(C3=O)(C4(C)C)C)OC(=O)C5C6CCC(C5=O)(C6(C)C)C)C)C.O[Bi]=O
InChIInChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;+1;+3;;/p-4
InChIKeyJVJYGLPCNVDYAZ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth – Identity and Class Overview


Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0; molecular formula C33H46Bi2O11; molecular weight 1036.67) is a dinuclear organobismuth(III) complex in which Bi centres are coordinated by camphor-derived 2-oxobornane-3-carboxylate ligands . It belongs to the broader bismuth camphocarbonate / bismuth camphocarboxylate family, which includes several closely related registry numbers (e.g., CAS 4154-53-4, CAS 18530-30-8) that share the same empirical formula but may differ in ligand connectivity, stoichiometry, or counter-ion composition . The compound class is recognised for its historical and ongoing niche use in topical and mucosal anti-infective pharmaceutical preparations [1].

Dinuclear organobismuth(III) camphocarbonate complex with bridging oxo/hydroxo connectivity
Niche research model for topical and mucosal antimicrobial delivery studies
Requires CAS-specific identity verification for formulation research and monograph development

Why This Bismuth Camphocarboxylate Cannot Be Substituted


Within the bismuth camphocarboxylate family, multiple CAS registrations (e.g., 58034-29-0, 4154-53-4, 18530-30-8) share the identical molecular formula C33H46Bi2O11 yet correspond to structurally distinct entities as reflected by their unique IUPAC names, SMILES notations, and InChIKeys . These structural differences—arising from variations in bridging oxo/hydroxo coordination, ligand hapticity, or bismuth nuclearity—can alter solubility, dissolution rate, bioavailability, and lymphatic absorption profiles that are critical for the class’s reliance on rectal-suppository delivery [1]. Consequently, substitution of one registry variant for another in a regulated pharmaceutical product or formulation development programme without explicit bioequivalence data carries substantial risk of altered pharmacokinetics and therapeutic failure [2]. Procurement based solely on molecular formula or class name is therefore scientifically unjustified.

Same-formula registry variants (C33H46Bi2O11) carry distinct IUPAC names and InChIKeys reflecting different Bi–O connectivity; ligand-bridging differences may shift solubility and dissolution profiles relevant to rectal suppository formulation.
Bismuth subsalicylate targets the GI tract via oral administration with negligible systemic absorption, whereas camphocarbonate-class compounds follow rectal-lymphatic delivery—route and tissue distribution are not interchangeable.
Ionic bismuth salts (subnitrate, colloidal subcitrate) remain largely ionised at physiological pH and exhibit minimal lymphatic uptake; procurement based on bismuth content alone may miss the neutral-complex property critical for transmucosal research models.

Key Differentiation Evidence


Structural Identity vs. Closest Analogue

Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0) is assigned the IUPAC-compliant name 'hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth'. Its closest structural relative, CAS 4154-53-4, is officially named 'hydroxy-mu-oxotris(2-oxobornane-3-carboxylato)dibismuth' . The difference in bridging-ligand nomenclature ('hydroxyoxy' vs. 'hydroxy-mu-oxo') indicates distinct bismuth-oxygen connectivity patterns that can influence hydrolytic stability and ligand-exchange reactivity, parameters directly relevant to pharmaceutical formulation behaviour . Both registrations share the molecular formula C33H46Bi2O11, underscoring that formula identity alone is insufficient for procurement specification.

Structural identity vs. closest analogue
Head-to-head
'Hydroxyoxy' bridging (CAS 58034-29-0) vs. 'hydroxy-mu-oxo' bridging (CAS 4154-53-4) — distinct Bi–O connectivity confirmed by IUPAC nomenclature and unique InChIKeys despite identical molecular formula C33H46Bi2O11.
Supports CAS-specific procurement specification; formula identity alone is insufficient for structural equivalence.
No quantitative spectral or crystallographic data publicly available for direct comparison.
Organobismuth chemistry Coordination complex Pharmaceutical raw material identity

Route-of-Administration Specificity

Bismuth camphocarbonate complexes are absorbed via the lymphatic system from rectal suppositories and selectively concentrated in tonsillar and pharyngeal lymphoid tissue, enabling targeted topical anti-infective action in the throat [1]. In contrast, bismuth subsalicylate (Pepto-Bismol®) is intended for oral administration and acts locally in the gastrointestinal tract without significant systemic absorption [2]. While both are bismuth(III) pharmaceuticals, their distinct delivery routes and target tissues preclude generic substitution [3]. Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth, as a camphocarbonate-class compound, would be expected to follow the same lymphatic distribution pathway.

Route-of-administration specificity
Class-level inference
Camphocarbonate class: rectal suppository, lymphatic absorption, tonsillar/pharyngeal distribution. Bismuth subsalicylate: oral, local GI action, negligible systemic absorption. No compound-specific PK data for CAS 58034-29-0.
Route-specific formulation context; procurement for rectal vs. oral research models carries fundamentally different delivery requirements.
Pharmacological data summarised from Canadian CPS product monographs; class-level PK inference.
Pharmaceutical formulation Drug delivery Bismuth pharmacokinetics

Lipophilicity Advantage for Lymphatic Uptake

Bismuth camphocarbonate complexes, including the CAS 58034-29-0 family, are electrically neutral coordination compounds with significant lipid solubility, a property that facilitates passive diffusion from the rectal mucosa into intestinal lymphatics (lacteals) [1]. This contrasts with ionic bismuth salts such as bismuth subnitrate or colloidal bismuth subcitrate, which remain largely ionised at physiological pH and exhibit negligible lymphatic uptake [2]. While quantitative logP or logD values for CAS 58034-29-0 have not been published, the class-level property of neutrality distinguishes these compounds functionally from charged bismuth species [3].

Neutral lipophilic character
Class-level inference
Electrically neutral bismuth camphocarbonate coordination complex with significant lipid solubility, in contrast to ionic bismuth salts that remain ionised at physiological pH and show negligible lymphatic uptake.
Neutral complex property may support passive lymphatic permeability research; distinguishes functionally from charged bismuth species.
No quantitative logP, logD, or permeability data published for CAS 58034-29-0 specifically.
Lymphatic drug delivery Bismuth coordination chemistry Lipophilicity

Commercial Purity Specification

Vendor listings for Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0) specify a minimum purity of 98.0% . In the absence of a pharmacopoeial monograph for this specific CAS registry, this vendor purity specification serves as the primary quantitative quality attribute that a procurement decision must rely upon when comparing suppliers . Closely related registry variants such as CAS 4154-53-4 are offered under different purity specifications or without declared purity, making direct cross-CAS purity comparisons unreliable .

Vendor purity specification
Supplier data
98.0% minimum
Primary quantitative criterion for supplier evaluation in the absence of a pharmacopoeial monograph for this CAS registry.
Vendor-declared specification; not independently verified via peer-reviewed literature.
Chemical purity Procurement specification Vendor qualification

Priority Research and Industrial Applications


Rectal Suppository Development for Throat Infections

The bismuth camphocarbonate class, to which Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth belongs, has an established therapeutic niche in rectal suppository formulations for the treatment of tonsillitis, pharyngitis, laryngitis, and gingivostomatitis via lymphatic delivery of bismuth to pharyngeal tissues [1]. A formulation scientist seeking to develop or manufacture a generic equivalent to Bismutal® (bismuth camphocarbonate 150 mg suppository) would need to source the specific CAS registry variant that matches the reference listed drug's active ingredient identity. Procurement of CAS 58034-29-0 would be appropriate only if analytical characterisation confirms structural equivalence to the reference product's active moiety [2].

Pharmacopoeial Monograph Development

Multiple CAS registrations (58034-29-0, 4154-53-4, 18530-30-8) currently exist for compounds described as bismuth camphocarbonate or bismuth camphocarboxylate, yet no pharmacopoeial monograph distinguishes among them [1]. A standards-setting organisation or pharmacopoeial authority undertaking monograph development would need to procure each registry variant, perform orthogonal structural characterisation (X-ray crystallography, solid-state NMR, EXAFS), and establish whether the registries represent genuinely distinct molecular entities or arise from legacy naming inconsistencies. Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0) would serve as one essential reference standard in such a comparative study [2].

Lymphatic Drug Delivery Research

The neutral charge and lipid solubility of bismuth camphocarbonate complexes make them useful model compounds for investigating passive lymphatic drug transport mechanisms [1]. Researchers studying intestinal lymphatic absorption could employ Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth as a probe molecule alongside class analogues to establish quantitative structure-lymphatic transport relationships (QS-LTR). However, the absence of published quantitative logP, solubility, and permeability data for this specific registry variant means that such studies would first need to generate these fundamental physicochemical parameters [2].

Application
Selection Property
Validation Focus
Rectal suppository formulation research
CAS-specific structural identity verification
Reference active moiety characterization and lymphatic delivery endpoint context
Pharmacopoeial monograph development
Registry-variant structural differentiation
Orthogonal characterization (crystallography, solid-state NMR, EXAFS) for identity resolution
Lymphatic transport mechanism studies
Neutral lipophilic complex character
Quantitative structure-lymphatic transport relationship (QS-LTR) profiling
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